(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid
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Description
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C28H29NO4 and its molecular weight is 443.543. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Protection Strategies
Protecting Hydroxy-Groups : The fluoren-9-ylmethoxycarbonyl (Fmoc) group is valuable for protecting hydroxy-groups during synthesis, compatible with various acid- and base-labile protecting groups. This group can be removed conveniently while preserving base-labile protecting groups, facilitating the synthesis of complex molecules, including nucleic acid fragments (Gioeli & Chattopadhyaya, 1982).
Solid-Phase Peptide Synthesis : Fmoc chemistry plays a crucial role in solid-phase peptide synthesis, allowing for the efficient and selective synthesis of peptides and hydroxamic acids, demonstrating its versatility in generating bioactive compounds and potential drug candidates (Mellor & Chan, 1997).
Molecular Engineering and Sensitization
Organic Sensitizers for Solar Cells : The compound and its derivatives have been explored as novel organic sensitizers for solar cell applications. The incorporation of fluorene units into the molecular design of sensitizers has shown to significantly enhance the photovoltaic performance, demonstrating the potential of fluorene derivatives in renewable energy technologies (Kim et al., 2006).
Bioimaging and Biomaterials
Fluorescent Sensors and Bioimaging : Fluorene derivatives have been developed as fluorescent sensors for biological imaging applications, highlighting their utility in visualizing biological processes and molecular interactions within living cells. These sensors exploit the photophysical properties of fluorene to detect specific ions or molecular targets, demonstrating their importance in biomedical research (Nolan et al., 2006).
Chemical Synthesis and Characterization
Synthetic Methodologies : Research has focused on developing methodologies for introducing fluorene-9-ylmethoxycarbonyl groups into various molecules, including amines, acids, and alcohols. These studies contribute to the broader field of organic synthesis by providing efficient and chemoselective procedures for modifying bioactive compounds, which can be applied in the synthesis of pharmaceuticals and materials science (Soley & Taylor, 2019).
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2-methylpropyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-18(2)15-19-11-13-20(14-12-19)16-26(27(30)31)29-28(32)33-17-25-23-9-5-3-7-21(23)22-8-4-6-10-24(22)25/h3-14,18,25-26H,15-17H2,1-2H3,(H,29,32)(H,30,31)/t26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOQIOLCLDLITA-SANMLTNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.